DL-Aspartic acid-13C vs. Unlabeled DL-Aspartic Acid: Mass Shift (Δm/z +1.0034) for MS Internal Standard Quantification
As a single ¹³C-labeled isotopologue, DL-Aspartic acid-13C (81201-97-0) provides a precise mass increment of +1.0034 Da compared to unlabeled DL-aspartic acid (M.W. 133.10), enabling its use as a co-eluting internal standard (IS) in LC-MS/MS assays without the isotopic overlap issues encountered with deuterated (²H) analogs . In contrast, unlabeled DL-aspartic acid cannot be distinguished from endogenous analyte, while deuterated versions (e.g., DL-Aspartic-2,3,3-d3 acid) are prone to chromatographic retention time shifts due to deuterium isotope effects, which can compromise quantification accuracy [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Shift for [M+H]+ Ion |
|---|---|
| Target Compound Data | Δm/z = +1.0034 (M+1 shift) |
| Comparator Or Baseline | Unlabeled DL-Aspartic Acid: Δm/z = 0; DL-Aspartic-2,3,3-d3 Acid: Δm/z = +3.0189 with retention time shift |
| Quantified Difference | Minimal isotope effect on retention time vs. deuterated IS; complete MS resolution from endogenous analyte |
| Conditions | Electrospray ionization (ESI) positive ion mode LC-MS; C18 reversed-phase chromatography |
Why This Matters
The precise +1 Da mass shift ensures accurate quantification of aspartic acid in biological samples without interference from endogenous analyte or deuterium-induced chromatographic shifts, a critical factor for procuring a reliable internal standard.
- [1] Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. View Source
